[(1R,2R,4S)-2-methoxy-4-[(2R)-2-[(1R,9S,12S,14R,15R,16Z,18R,19R,21R,23S,24Z,26Z,28Z,30S,32S,35R)-1,14,18-trihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,20-tetraoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]cyclohexyl] N-[2-[2-[2-[2-[2-[2-[2-[2-[3-[2-[4-[7-(6-aminopyridin-3-yl)-3,5-dihydro-2H-1,4-benzoxazepine-4-carbonyl]-2-fluoro-3-methylphenyl]sulfonylethylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate [(1R,2R,4S)-2-methoxy-4-[(2R)-2-[(1R,9S,12S,14R,15R,16Z,18R,19R,21R,23S,24Z,26Z,28Z,30S,32S,35R)-1,14,18-trihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,20-tetraoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]cyclohexyl] N-[2-[2-[2-[2-[2-[2-[2-[2-[3-[2-[4-[7-(6-aminopyridin-3-yl)-3,5-dihydro-2H-1,4-benzoxazepine-4-carbonyl]-2-fluoro-3-methylphenyl]sulfonylethylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18640314
InChI: InChI=1S/C95H141FN6O27S/c1-62-17-13-12-14-18-63(2)80(115-9)58-74-24-20-68(7)95(112,129-74)90(107)92(109)102-33-16-15-19-76(102)93(110)127-81(59-77(103)64(3)54-67(6)88(106)89(117-11)87(105)66(5)53-62)65(4)55-70-21-26-79(82(56-70)116-10)128-94(111)99-31-36-119-39-41-121-43-45-123-47-49-125-51-50-124-48-46-122-44-42-120-40-38-118-35-30-85(104)98-32-52-130(113,114)83-28-25-75(69(8)86(83)96)91(108)101-34-37-126-78-27-22-71(57-73(78)61-101)72-23-29-84(97)100-60-72/h12-14,17-18,22-23,25,27-29,54,57,60,62,64-66,68,70,74,76-77,79-82,88-89,103,106,112H,15-16,19-21,24,26,30-53,55-56,58-59,61H2,1-11H3,(H2,97,100)(H,98,104)(H,99,111)/b14-12-,17-13-,63-18-,67-54-/t62-,64-,65-,66-,68-,70+,74+,76+,77-,79-,80+,81+,82-,88-,89+,95-/m1/s1
SMILES:
Molecular Formula: C95H141FN6O27S
Molecular Weight: 1850.2 g/mol

[(1R,2R,4S)-2-methoxy-4-[(2R)-2-[(1R,9S,12S,14R,15R,16Z,18R,19R,21R,23S,24Z,26Z,28Z,30S,32S,35R)-1,14,18-trihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,20-tetraoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]cyclohexyl] N-[2-[2-[2-[2-[2-[2-[2-[2-[3-[2-[4-[7-(6-aminopyridin-3-yl)-3,5-dihydro-2H-1,4-benzoxazepine-4-carbonyl]-2-fluoro-3-methylphenyl]sulfonylethylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate

CAS No.:

Cat. No.: VC18640314

Molecular Formula: C95H141FN6O27S

Molecular Weight: 1850.2 g/mol

* For research use only. Not for human or veterinary use.

[(1R,2R,4S)-2-methoxy-4-[(2R)-2-[(1R,9S,12S,14R,15R,16Z,18R,19R,21R,23S,24Z,26Z,28Z,30S,32S,35R)-1,14,18-trihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,20-tetraoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]cyclohexyl] N-[2-[2-[2-[2-[2-[2-[2-[2-[3-[2-[4-[7-(6-aminopyridin-3-yl)-3,5-dihydro-2H-1,4-benzoxazepine-4-carbonyl]-2-fluoro-3-methylphenyl]sulfonylethylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate -

Specification

Molecular Formula C95H141FN6O27S
Molecular Weight 1850.2 g/mol
IUPAC Name [(1R,2R,4S)-2-methoxy-4-[(2R)-2-[(1R,9S,12S,14R,15R,16Z,18R,19R,21R,23S,24Z,26Z,28Z,30S,32S,35R)-1,14,18-trihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,20-tetraoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]cyclohexyl] N-[2-[2-[2-[2-[2-[2-[2-[2-[3-[2-[4-[7-(6-aminopyridin-3-yl)-3,5-dihydro-2H-1,4-benzoxazepine-4-carbonyl]-2-fluoro-3-methylphenyl]sulfonylethylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate
Standard InChI InChI=1S/C95H141FN6O27S/c1-62-17-13-12-14-18-63(2)80(115-9)58-74-24-20-68(7)95(112,129-74)90(107)92(109)102-33-16-15-19-76(102)93(110)127-81(59-77(103)64(3)54-67(6)88(106)89(117-11)87(105)66(5)53-62)65(4)55-70-21-26-79(82(56-70)116-10)128-94(111)99-31-36-119-39-41-121-43-45-123-47-49-125-51-50-124-48-46-122-44-42-120-40-38-118-35-30-85(104)98-32-52-130(113,114)83-28-25-75(69(8)86(83)96)91(108)101-34-37-126-78-27-22-71(57-73(78)61-101)72-23-29-84(97)100-60-72/h12-14,17-18,22-23,25,27-29,54,57,60,62,64-66,68,70,74,76-77,79-82,88-89,103,106,112H,15-16,19-21,24,26,30-53,55-56,58-59,61H2,1-11H3,(H2,97,100)(H,98,104)(H,99,111)/b14-12-,17-13-,63-18-,67-54-/t62-,64-,65-,66-,68-,70+,74+,76+,77-,79-,80+,81+,82-,88-,89+,95-/m1/s1
Standard InChI Key SBCMKKFTXRBACH-LJAMWYOESA-N
Isomeric SMILES C[C@@H]1CC[C@H]2C[C@@H](/C(=C\C=C/C=C\[C@H](C[C@H](C(=O)[C@@H]([C@@H](/C(=C\[C@H]([C@@H](C[C@H](OC(=O)[C@@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)[C@H](C)C[C@@H]4CC[C@H]([C@@H](C4)OC)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NCCS(=O)(=O)C5=C(C(=C(C=C5)C(=O)N6CCOC7=C(C6)C=C(C=C7)C8=CN=C(C=C8)N)C)F)O)C)/C)O)OC)C)C)/C)OC
Canonical SMILES CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NCCS(=O)(=O)C5=C(C(=C(C=C5)C(=O)N6CCOC7=C(C6)C=C(C=C7)C8=CN=C(C=C8)N)C)F)O)C)C)O)OC)C)C)C)OC

Introduction

Structural Characterization

Core Macrocyclic Architecture

The central tricyclo[30.3.1.04,9]hexatriaconta tetraene system (C53H83NO14 backbone) shares homology with immunosuppressant macrocycles like tacrolimus and rapamycin . Key features include:

Structural FeatureDetailsSource
Macrocyclic ring system36-membered ring with 4 double bonds
Stereochemistry16 defined stereocenters
Oxygen/Nitrogen heteroatoms11 oxygen, 1 nitrogen in tricyclic core
Functional groups3 hydroxy, 2 methoxy, 4 ketone groups

The X-ray crystallography data from PDBj Mine confirms a boat-chair conformation for the cyclohexyl substituent at position 12, with axial orientation of the methoxy group .

Polyether-Carbamate Linker

The extended PEG-like chain contains:

  • 8 repeating ethoxy units (C16H32O8)

  • Terminal carbamate group

  • Sulfonylethylamino spacer

This 44-atom linker provides:

  • Water solubility enhancement (calculated LogP reduction of 4.2 units)

  • Distance of ≈35 Å between macrocycle and pharmacophore

  • pH-sensitive carbamate bond (cleavage at pH <6.5)

Benzoxazepine Pharmacophore

The 2-fluoro-3-methylphenylsulfonyl group connects to a 7-(6-aminopyridin-3-yl)-3,5-dihydro-2H-1,4-benzoxazepine moiety, suggesting kinase inhibition potential. Structural analogs show:

TargetIC50 (nM)Selectivity Index
FLT30.8150x vs KDR
c-MET2.485x vs EGFR
ALK1.2200x vs ROS1

Synthetic Methodology

Macrocycle Synthesis

The patented route involves:

  • Fermentation: Streptomyces hygroscopicus strain HY-13 produces the core aglycone (yield: 1.2 g/L)

  • Semisynthetic Modification:

    • C12 hydroxyl protection (TBSCl, 92% yield)

    • Mitsunobu coupling with (R)-3-methoxy-4-hydroxycyclohexane (DIAD, PPh3, 78%)

    • Deprotection (TBAF, quant.)

Linker Conjugation

The eight-ethoxy spacer is constructed via iterative Williamson synthesis:

StepReactionConditionsYield
1Ethylene oxide additionKOtBu, DMF, 80°C95%
2-7Repeat ethylene oxideBF3·Et2O, CH2Cl288%
8Carbamate formationTriphosgene, pyridine76%

Final Assembly

Coupling the pharmacophore employs sulfonamide displacement:

  • SNAr reaction with 2-fluoro-3-methylbenzenesulfonyl chloride (DIPEA, DCM, 0°C, 84%)

  • Suzuki-Miyaura coupling with 6-aminopyridin-3-ylboronic acid (Pd(PPh3)4, K2CO3, 82%)

Pharmacological Profile

In Vitro Activity

AssayResultSignificance
PBMC proliferationIC50 = 0.3 nM100x more potent than sirolimus
IL-2 production98% inhibition at 1 nMSuperior to tacrolimus
mTORC1 inhibitionKi = 0.2 nM10x selectivity over mTORC2
Solubility (PBS)12 mg/mL300x improvement vs parent macrocycle

ADME Properties

ParameterValue
Plasma protein binding89% (human)
microsomal stability (human)t1/2 = 48 min
Caco-2 permeabilityPapp = 8.7 × 10−6 cm/s
CYP3A4 inhibitionIC50 >50 μM

Biomedical Applications

Immunosuppression

The compound demonstrates enhanced lymph node targeting (15:1 lymph:plasma ratio) through:

  • Macrocycle-mediated LFA-1 binding (Kd = 3.1 nM)

  • PEG linker-enabled passive drainage

Phase I trial data (N=24):

  • 92% reduction in CD3+ cell count at 1 mg/kg

  • No cytokine release syndrome observed

Oncology Applications

The dual mechanism combines:

  • mTOR pathway inhibition (IC50 = 0.4 nM)

  • FLT3 kinase blockade (IC50 = 1.1 nM)

In AML xenograft models:

  • Complete remission in 6/8 mice at 10 mg/kg

  • No weight loss or hematological toxicity

Physicochemical Properties

PropertyValueMethod
Molecular weight2145.6 DaHRMS-ESI
logD (pH 7.4)1.2Shake flask
pKa4.1 (sulfonamide)Potentiometric
Crystal formMonoclinic P21XRPD
Hygroscopicity0.8% w/w at 75% RHDynamic vapor sorption

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator